Britannin
Overview
Description
Britannin is a sesquiterpene lactone isolated from the Asteraceae family . It has gained attention in therapeutic fields due to its anti-tumor properties .
Synthesis Analysis
Britannin is a pseudoguaianolide-type sesquiterpene lactone found in different Inula species . It is equipped with a typical and highly reactive α-methylene-γ-lactone moiety .
Chemical Reactions Analysis
Britannin has been shown to induce apoptosis in cancer cells, specifically MCF-7 and MDA-MB-468 human breast cancer cells . It decreases the expression of Bcl-2 and increases the expression of Bax protein, which are positively correlated with elevated expression of p53 . Britannin also increases reactive oxygen species (ROS) generation .
Scientific Research Applications
Anticancer Activity in Breast Cancer Cells : Britannin has been found to induce cell growth inhibition through G1-phase arrest in breast cancer cells, primarily by downregulating cyclin D1 and CDK4 expression (Hamzeloo-Moghadam et al., 2019).
Apoptotic Effects in Pancreatic Cancer Cells : This compound triggers apoptosis in pancreatic cancer cells by decreasing BCL-2 expression and increasing BAX expression. It also enhances reactive oxygen species (ROS) production, affecting the AKT-FOXO1 pathway (Moeinifard et al., 2017).
Impact on T-Cell Lymphoblastic Lymphoma : In T-cell lymphoblastic lymphoma (T-LBL) cells, britannin mediates apoptosis and reduces glycolysis by promoting AMPK-dependent autophagy, affecting the AMPK/mTOR/S6K1 signaling pathway (Hong et al., 2022).
Synergistic Effects with Vincristine in Leukemia Cells : Studies have shown that britannin can induce ROS-dependent apoptosis in acute lymphoblastic leukemia (ALL) cell lines and has a synergistic effect with the drug vincristine (Mohammadlou et al., 2021).
Inhibition of Proliferation in Liver Cancer Cells : Britannin suppresses liver cancer cell growth by inducing apoptosis and autophagy through AMPK activation regulated by ROS (Cui et al., 2017).
Modulation of the Tumor Microenvironment : It stabilizes T-cell activity and inhibits cancer cell proliferation and angiogenesis, particularly by targeting PD-L1 and disrupting the crosstalk between Myc and HIF-1α in cancer cells (Zhang et al., 2020).
Anticancer Mechanisms and Signaling Pathways : A review discusses britannin's marked anticancer activities in various tumor models, emphasizing mechanisms such as interference with the NFκB/ROS pathway, blockade of the Keap1-Nrf2 pathway, and modulation of the c-Myc/HIF-1α signaling axis leading to PD-1/PD-L1 checkpoint downregulation (Bailly, 2021).
Cytotoxic Effects on Leukemia Cells : Britannin shows cytotoxic effects in various leukemia cell lines, inducing apoptotic cell death by modulating the expression of relevant genes (Mohammadlou et al., 2021).
properties
IUPAC Name |
[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEGMONJOSAULB-IZZBGLMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Britannin |
Citations
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